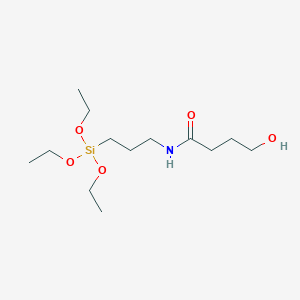

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Vue d'ensemble

Description

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is an organosilane compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of the triethoxysilyl group allows it to participate in silanization reactions, which are crucial for surface modification and adhesion promotion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves the reaction of 3-aminopropyltriethoxysilane with 4-hydroxybutyric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The process generally involves the following steps:

Reaction Setup: The reactants are dissolved in an appropriate solvent, such as toluene or tetrahydrofuran.

Reaction Conditions: The mixture is heated to a temperature range of 60-80°C and stirred for several hours.

Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, large-scale purification methods, such as crystallization and solvent extraction, are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for cross-linking and network formation.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, at room temperature.

Condensation: Often facilitated by heating the reaction mixture to 100-150°C in the presence of a catalyst, such as titanium isopropoxide.

Substitution: Requires the use of nucleophiles, such as amines or alcohols, under mild heating conditions.

Major Products

Siloxane Networks: Formed through the condensation of silanol groups.

Functionalized Amides: Resulting from nucleophilic substitution reactions at the amide group.

Applications De Recherche Scientifique

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has a wide range of applications in scientific research, including:

Surface Modification: Used to functionalize surfaces of materials, such as glass, metals, and polymers, to enhance adhesion and compatibility.

Bioconjugation: Employed in the attachment of biomolecules to surfaces for biosensor and diagnostic applications.

Nanotechnology: Utilized in the synthesis of hybrid nanomaterials with improved mechanical and thermal properties.

Catalysis: Acts as a ligand in the preparation of catalysts for various organic transformations.

Drug Delivery: Explored for its potential in the development of targeted drug delivery systems due to its ability to form stable bonds with biological molecules.

Mécanisme D'action

The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance adhesion and compatibility with various materials. Additionally, the amide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, making it useful in bioconjugation and drug delivery applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Triethoxysilylpropyl)gluconamide

- 3-(Triethoxysilyl)propyl isocyanate

- Bis[3-(triethoxysilyl)propyl]tetrasulfide

Uniqueness

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is unique due to the presence of both silane and amide functional groups, which allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates. This dual functionality makes it particularly valuable in applications requiring surface modification, bioconjugation, and the synthesis of hybrid materials.

Activité Biologique

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (TEOS-HB) is a silane compound with significant biological activity, particularly in bioconjugation and surface modification applications. Its unique structure combines a triethoxysilyl group with a 4-hydroxybutyramide moiety, allowing it to interact effectively with both organic and inorganic materials. This article explores the biological activity of TEOS-HB, including its mechanisms of action, applications, and relevant case studies.

Structural Characteristics

TEOS-HB has the molecular formula and a molecular weight of approximately 307.46 g/mol. The compound's structure facilitates its reactivity through two main functional groups:

- Silane Group : The triethoxysilyl group can form covalent bonds with inorganic surfaces such as glass or silicon dioxide (SiO₂).

- Amide Group : The 4-hydroxybutyramide moiety provides a reactive site for further attachment of biomolecules.

This dual functionality makes TEOS-HB an effective coupling agent in various chemical processes, particularly in the field of bioconjugation.

TEOS-HB exhibits biological activity through several mechanisms:

- Surface Functionalization : The silane group allows for the modification of surfaces to enhance adhesion and stability of biomolecules.

- Bioconjugation : The amide functionality enables the attachment of proteins, nucleic acids, and other biomolecules, facilitating their immobilization on surfaces.

- Controlled Release : TEOS-HB can be used to create systems for controlled release of therapeutic agents by modifying the surface properties of drug delivery vehicles.

Applications

TEOS-HB has diverse applications across various fields:

- Biomedical Devices : Used to enhance the biocompatibility and functionality of implants and biosensors.

- DNA Microarray Synthesis : Acts as an anchoring reagent for immobilizing DNA on glass slides, enabling high-throughput screening and analysis.

- Surface Coatings : Utilized in creating tailored substrates for research purposes, including studies on protein interactions and cellular responses.

Case Study 1: DNA Microarray Synthesis

In a study published in Nucleic Acids Research, TEOS-HB was employed to functionalize glass surfaces for DNA microarray synthesis. Researchers demonstrated that TEOS-HB could effectively immobilize photocleavable linker molecules, allowing for precise positioning of DNA strands during synthesis using light irradiation. This method significantly improved the efficiency and specificity of DNA microarrays (McGall et al., 1997) .

Case Study 2: Thrombin-Binding Aptamers

Another study highlighted the use of TEOS-HB in the development of G-quadruplex-based thrombin-binding aptamers. The functionalization of glass slides with TEOS-HB facilitated the immobilization of aptamers, which were then used to investigate their binding affinity to thrombin. The results indicated that TEOS-HB-modified surfaces provided enhanced stability and binding efficiency compared to unmodified surfaces (PMC5389548) .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with TEOS-HB:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Contains an amine group instead of an amide | Primarily used for adhesion promotion |

| 3-Mercaptopropyltriethoxysilane | Contains a thiol group | Useful in creating metal nanoparticle composites |

| 4-Hydroxybutyric acid | Lacks the silane functionality | Primarily used in pharmaceutical applications |

TEOS-HB stands out due to its dual functionality, allowing effective interaction with both organic and inorganic materials.

Propriétés

IUPAC Name |

4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDAMFXBOUOVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186543-03-3 | |

| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.